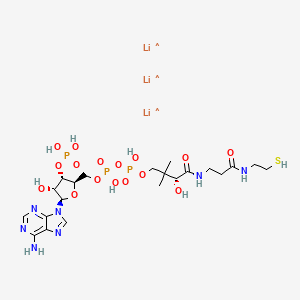

Coenzyme A (trilithium)

Descripción

BenchChem offers high-quality Coenzyme A (trilithium) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Coenzyme A (trilithium) including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C21H36Li3N7O16P3S |

|---|---|

Peso molecular |

788.4 g/mol |

InChI |

InChI=1S/C21H36N7O16P3S.3Li/c1-21(2,16(31)19(32)24-4-3-12(29)23-5-6-48)8-41-47(38,39)44-46(36,37)40-7-11-15(43-45(33,34)35)14(30)20(42-11)28-10-27-13-17(22)25-9-26-18(13)28;;;/h9-11,14-16,20,30-31,48H,3-8H2,1-2H3,(H,23,29)(H,24,32)(H,36,37)(H,38,39)(H2,22,25,26)(H2,33,34,35);;;/t11-,14-,15-,16+,20-;;;/m1.../s1 |

Clave InChI |

INHFHKVLIJCQLE-FFKZSOHASA-N |

SMILES isomérico |

[Li].[Li].[Li].CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCS)O |

SMILES canónico |

[Li].[Li].[Li].CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCS)O |

Origen del producto |

United States |

Foundational & Exploratory

Chemical structure and molecular weight of Coenzyme A trilithium

Technical Whitepaper: Coenzyme A Trilithium Salt – Structural Characterization & Analytical Protocols

Part 1: Executive Summary

Coenzyme A (CoA) is an obligatory cofactor in over 4% of known enzymatic reactions, functioning primarily as an acyl group carrier in the tricarboxylic acid (TCA) cycle and fatty acid metabolism.[1][2] While the free acid form of CoA is notoriously unstable, degrading rapidly via oxidation and hydrolysis, the Trilithium salt (CoA-Li₃) variant offers superior stability and solubility, making it the preferred reagent for critical biochemical assays and metabolic engineering.

This technical guide provides a rigorous breakdown of the chemical structure, molecular weight, and validated analytical protocols for Coenzyme A trilithium, designed to ensure reproducibility in high-stakes research environments.

Part 2: Chemical Identity & Structural Analysis

The trilithium salt of Coenzyme A stabilizes the molecule by neutralizing the acidic phosphate groups with lithium ions (

Physicochemical Specifications

| Property | Specification |

| Common Name | Coenzyme A, Trilithium Salt |

| CAS Number | 18439-24-2 |

| Molecular Formula | |

| Molecular Weight | 785.33 g/mol (Anhydrous basis) |

| Appearance | White to off-white lyophilizate or crystalline powder |

| Solubility | Water: >50 mg/mL; Ethanol: Insoluble |

| pKa Values | |

| UV Absorption |

Structural Topology

The CoA molecule is a tripartite structure consisting of an adenosine 3',5'-diphosphate moiety, a pantothenic acid linker, and a

Figure 1: Structural topology of Coenzyme A Trilithium. The lithium ions (black) stabilize the phosphate backbone, preventing hydrolysis, while the terminal thiol (green) remains available for acyl-group transfer.

Part 3: Validated Analytical Protocols

To ensure the integrity of CoA-Li₃ reagents, researchers must verify purity and oxidation state (thiol vs. disulfide) prior to use. The following protocols are field-validated.

High-Performance Liquid Chromatography (HPLC)

This method separates the reduced CoA (active) from the oxidized CoA disulfide dimer and hydrolyzed byproducts.

-

Principle: Reversed-phase chromatography using ion-pairing or phosphate buffering to retain the polar nucleotide.

-

Instrument: HPLC with UV-Vis or PDA detector.

Methodology:

-

Column: C18 Reverse Phase (e.g., Kinetex 2.6µm C18, 100 x 4.6 mm or equivalent).

-

Mobile Phase A: 100 mM

(Sodium Phosphate Monobasic), pH adjusted to 4.5 with phosphoric acid. -

Mobile Phase B: Acetonitrile (ACN) or Methanol.

-

Gradient Profile:

-

0–5 min: 2% B (Isocratic)

-

5–15 min: 2%

20% B (Linear Gradient) -

15–20 min: 20% B (Wash)

-

20–25 min: 2% B (Re-equilibration)

-

-

Flow Rate: 0.8 – 1.0 mL/min.

-

Detection: UV at 254 nm (Adenine absorption).

-

Temperature: 25°C.

Acceptance Criteria:

-

Retention Time: CoA monomer typically elutes between 5–8 minutes (column dependent). Disulfide dimer elutes later due to increased hydrophobicity.

-

Purity: Area under the curve (AUC) for the main peak should be

93%.

Handling & Stability Workflow

The primary failure mode for CoA-Li₃ is oxidation of the thiol (-SH) to a disulfide (-S-S-). This process is accelerated by pH > 7.0 and the presence of transition metals.

Figure 2: Critical handling workflow to prevent oxidative degradation. Nitrogen sparging of buffers is a mandatory step for quantitative accuracy.

Part 4: Biological Relevance & Causality

Why use the Trilithium salt over the free acid or sodium salt?

-

Thermodynamic Stability: The free acid of CoA is autocatalytic in its degradation. The protons from the phosphate groups can catalyze the hydrolysis of the pyrophosphate bridge. Lithium, having a high charge density, effectively "locks" the phosphate oxygen atoms, raising the activation energy for hydrolysis [1].

-

Solubility Profile: While sodium salts are also stable, lithium salts often exhibit superior solubility kinetics in organic-aqueous co-solvent systems used in organic synthesis and metabolic engineering applications.

-

Metabolic Fidelity: In enzymatic assays (e.g., Acetyltransferase activity), the presence of oxidized CoA (disulfide) can act as a competitive inhibitor. The manufacturing process for the trilithium salt typically yields a higher ratio of free thiol (-SH) content compared to generic free acid preparations [2].

Part 5: References

-

Sigma-Aldrich. (n.d.). Coenzyme A, Trilithium Salt - Product Specification. Retrieved from

-

Cayman Chemical. (n.d.). Coenzyme A (lithium salt hydrate) Product Information. Retrieved from

-

PubChem. (2023). Acetylcoenzyme A, trilithium salt | C23H35Li3N7O17P3S. National Library of Medicine. Retrieved from

-

ResearchGate. (2009). HPLC chromatogram illustrating separation of CoA compounds. Retrieved from

Sources

The Centrality of Coenzyme A Trilithium in Fatty Acid Metabolism: A Technical Guide

This guide provides an in-depth exploration of the pivotal biochemical role of Coenzyme A (CoA) in fatty acid metabolism. We will delve into the core mechanisms where CoA is indispensable, from the initial activation of fatty acids to their ultimate oxidation for energy production. Furthermore, this document will detail field-proven experimental protocols, offering researchers, scientists, and drug development professionals a robust framework for investigating this critical metabolic pathway. The focus on the trilithium salt form of CoA stems from its enhanced stability and solubility, making it the reagent of choice for reliable and reproducible in vitro studies.[1]

Introduction: Why Coenzyme A and the Trilithium Salt Form?

Coenzyme A (CoA) is a universal and essential cofactor in all domains of life, functioning primarily as a carrier of acyl groups.[2][3] Its involvement spans over 100 metabolic reactions, including the citric acid cycle and the synthesis and oxidation of fatty acids.[3] The molecule's reactive thiol (-SH) group forms high-energy thioester bonds with carboxylic acids, most notably fatty acids, thereby "activating" them for subsequent metabolic processing.[4]

For laboratory applications, Coenzyme A is commonly supplied as a trilithium salt.[5][6] This salt form confers significant advantages in a research setting, primarily by enhancing the molecule's stability and solubility in aqueous buffers.[1][7] This ensures consistency and accuracy in enzymatic assays and metabolic studies, which is paramount for generating trustworthy and verifiable data.[1]

The Core Metabolic Mandate of Coenzyme A

The catabolism of fatty acids for energy is a multi-stage process, critically dependent on CoA at virtually every step. This journey begins in the cytoplasm and culminates within the mitochondrial matrix.

Stage 1: Fatty Acid Activation in the Cytosol

Before a fatty acid can be catabolized, it must be activated. This crucial first step is an ATP-dependent process that links the fatty acid to Coenzyme A via a thioester bond.[4][8]

-

Causality: This activation serves two purposes. First, it raises the energy level of the fatty acid, priming it for reaction. Second, the resulting acyl-CoA molecule is now tagged for transport into the mitochondria, the site of fatty acid oxidation. The reaction is catalyzed by a family of enzymes known as acyl-CoA synthetases (ACS).[4][9]

Caption: Cytosolic activation of a fatty acid to Acyl-CoA.

Stage 2: Mitochondrial Transport via the Carnitine Shuttle

While short- and medium-chain fatty acids can diffuse into the mitochondria, long-chain fatty acids—the primary fuel source—cannot cross the inner mitochondrial membrane as acyl-CoA esters.[10] Their entry is mediated by a specialized transport system called the carnitine shuttle.

-

Mechanism:

-

CPT1: On the outer mitochondrial membrane, carnitine palmitoyltransferase I (CPT1) transfers the acyl group from CoA to carnitine, forming acylcarnitine and releasing free CoA into the cytosol.[10][11]

-

CACT: The acylcarnitine is then transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT) in exchange for a free carnitine molecule moving out.[10][12]

-

CPT2: Once inside the mitochondrial matrix, carnitine palmitoyltransferase II (CPT2) reverses the process, transferring the acyl group from acylcarnitine back to a mitochondrial molecule of Coenzyme A, reforming acyl-CoA.[10][13] The liberated carnitine is then shuttled back to the cytosol by CACT.

-

Caption: The Carnitine Shuttle mechanism for long-chain fatty acid transport.

Stage 3: Mitochondrial β-Oxidation

Inside the mitochondrial matrix, the newly reformed acyl-CoA undergoes β-oxidation, a cyclical four-step process that systematically shortens the fatty acid chain by two carbons per cycle.[14][15] Coenzyme A is a reactant in the final, thiolytic cleavage step.[4]

-

The Four Steps of β-Oxidation:

-

Oxidation: Acyl-CoA dehydrogenase introduces a double bond, producing FADH₂.[14]

-

Hydration: Enoyl-CoA hydratase adds a water molecule across the double bond.[14]

-

Oxidation: Hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group, producing NADH.[14]

-

Thiolysis: Ketoacyl-CoA thiolase cleaves the molecule by attacking with a new Coenzyme A molecule, releasing a two-carbon acetyl-CoA unit and an acyl-CoA chain that is two carbons shorter.[4][14]

-

This shorter acyl-CoA re-enters the cycle until the entire fatty acid is converted to acetyl-CoA units.[4] The acetyl-CoA then enters the citric acid cycle for complete oxidation to CO₂, generating further NADH, FADH₂, and GTP.[14][16][17]

Experimental Workflows & Protocols

The use of Coenzyme A trilithium salt is fundamental to accurately assaying the enzymes involved in fatty acid metabolism. Its high purity and stability are critical for establishing reliable kinetic parameters.

Acyl-CoA Synthetase (ACS) Activity Assay

This protocol provides a self-validating system to measure the initial activation step of fatty acid metabolism. The continuous production of acyl-CoA is coupled to subsequent reactions that generate a detectable signal.

-

Principle: This is a coupled enzymatic assay. The acyl-CoA produced by ACS is immediately oxidized by an excess of acyl-CoA oxidase (ACO). This oxidation produces H₂O₂, which then reacts with a probe in the presence of horseradish peroxidase (HRP) to generate a fluorescent or colorimetric product.[9] The rate of signal generation is directly proportional to the ACS activity.

-

Methodology:

-

Reagent Preparation:

-

Assay Buffer: Prepare a stable buffer (e.g., 100 mM potassium phosphate, pH 7.5) containing all necessary cofactors except the initiating substrate.

-

Substrate Mix: Prepare a solution containing the fatty acid of interest (e.g., oleate) complexed to BSA, ATP, and Coenzyme A trilithium salt.

-

Detection Mix: Prepare a solution containing acyl-CoA oxidase, HRP, and a suitable probe (e.g., Amplex Red).

-

-

Sample Preparation: Prepare cell or tissue lysates. It is critical to include protease inhibitors to maintain enzyme integrity. Perform a protein concentration assay (e.g., BCA) for normalization.

-

Reaction Setup (96-well plate):

-

Add sample (lysate) to wells.

-

Add Assay Buffer.

-

Add Detection Mix.

-

Incubate for 5-10 minutes at 37°C to allow temperature equilibration.

-

-

Initiation & Measurement:

-

Initiate the reaction by adding the Substrate Mix.

-

Immediately place the plate in a microplate reader set to 37°C.

-

Measure the fluorescence (Ex/Em = 535/587 nm) or absorbance (570 nm) kinetically over 30-60 minutes.

-

-

Data Analysis:

-

Calculate the rate (slope) of the reaction from the linear portion of the curve.

-

Use a standard curve (e.g., H₂O₂ standard) to convert the rate from arbitrary units to pmol/min.

-

Normalize the activity to the amount of protein in the sample (e.g., pmol/min/mg).

-

-

Carnitine Palmitoyltransferase (CPT) Activity Assay

This assay measures the transfer of acyl groups from CoA to carnitine, a key regulatory point in fatty acid oxidation.[18]

-

Principle: The "isotope forward assay" is a classic and reliable method. It measures the rate of formation of radiolabeled acylcarnitine from a specific acyl-CoA and [³H]-carnitine.[18] The separation of the radiolabeled product from the substrate allows for precise quantification.

-

Methodology:

-

Reagent Preparation:

-

Assay Buffer: Prepare a buffer (e.g., 70 mM Tris-HCl, pH 7.4) containing EDTA and the acyl-CoA substrate (e.g., Palmitoyl-CoA, synthesized using CoA trilithium salt).

-

Carnitine Mix: Prepare a solution of L-carnitine spiked with a known amount of [³H]-L-carnitine.

-

-

Sample Preparation: Isolate mitochondria from tissue or cultured cells. This is crucial as CPT1 and CPT2 are mitochondrial enzymes. Determine protein concentration for normalization.

-

Reaction Setup:

-

Add mitochondrial samples to microcentrifuge tubes on ice.

-

Add Assay Buffer.

-

Pre-incubate at 37°C for 5 minutes.

-

-

Initiation & Termination:

-

Initiate the reaction by adding the Carnitine Mix.

-

Incubate for a defined period (e.g., 5-15 minutes) at 37°C with gentle shaking.

-

Terminate the reaction by adding ice-cold 1 M HCl.

-

-

Product Separation & Quantification:

-

Add n-butanol to extract the [³H]-palmitoylcarnitine into the organic phase.

-

Vortex and centrifuge to separate the phases.

-

Transfer an aliquot of the upper organic phase to a scintillation vial.

-

Evaporate the butanol.

-

Add scintillation cocktail and count the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the amount of product formed based on the specific activity of the [³H]-carnitine.

-

Express the CPT activity as nmol/min/mg of mitochondrial protein.

-

-

Quantitative Data & Kinetic Parameters

The efficiency of these metabolic processes can be described by the kinetic constants of the key enzymes involved. The Michaelis constant (Kₘ) represents the substrate concentration at which the enzyme operates at half its maximum velocity (Vₘₐₓ), indicating the enzyme's affinity for that substrate.[19]

| Enzyme | Substrate | Typical Kₘ (µM) | Cellular Compartment | Significance |

| Acyl-CoA Synthetase (Long Chain) | Coenzyme A | ~5 - 50 | Cytosol / Outer Mitochondrial Membrane | Reflects a high affinity, ensuring efficient fatty acid activation even at low CoA concentrations.[20] |

| Carnitine Palmitoyltransferase I (CPT1) | Palmitoyl-CoA | ~1 - 10 | Outer Mitochondrial Membrane | High affinity for acyl-CoA substrates, facilitating their commitment to mitochondrial transport.[21] |

| β-Ketoacyl-CoA Thiolase | Coenzyme A | ~5 - 70 | Mitochondrial Matrix | Ensures efficient thiolytic cleavage, the final step of the β-oxidation cycle. |

| Parameter | Concentration | Unit | Compartment | Significance |

| Coenzyme A | 0.1 - 0.4 | mM | Cytosol | Sufficient for fatty acid activation and other cytosolic processes.[2] |

| Coenzyme A | 1 - 5 | mM | Mitochondrial Matrix | High concentration drives the β-oxidation spiral forward and supports the citric acid cycle.[2] |

Conclusion

Coenzyme A, particularly in its stable trilithium salt form, is the linchpin of fatty acid metabolism. Its function as an acyl group carrier is indispensable for the activation, transport, and ultimate breakdown of fatty acids for energy generation. The technical protocols detailed herein provide a validated framework for interrogating this pathway, enabling researchers to elucidate the intricate regulatory mechanisms of lipid metabolism and identify potential therapeutic targets for metabolic diseases. A thorough understanding of CoA's biochemistry, coupled with robust experimental design, is foundational to advancing our knowledge in this critical area of life sciences.

References

-

Chem-Impex. (n.d.). Acetyl coenzyme A trilithium salt. Retrieved from [Link]

-

Chem-Impex. (n.d.). Coenzyme A trilithium salt. Retrieved from [Link]

-

AOCS. (2019, July 23). Fatty Acid beta-Oxidation. AOCS Lipid Library. Retrieved from [Link]

-

Wellen, K. E., & Thompson, C. B. (2020). Compartmentalised acyl-CoA metabolism and roles in chromatin regulation. Molecular Metabolism, 32, 100911. Retrieved from [Link]

-

D'Aurelio, M., et al. (2021). Coenzyme a Biochemistry: From Neurodevelopment to Neurodegeneration. Cells, 10(8), 2043. Retrieved from [Link]

-

Pokhrel, N., & Bhusal, A. (2023). Biochemistry, Fatty Acid Oxidation. In StatPearls. StatPearls Publishing. Retrieved from [Link]

-

Hassan, M., et al. (2023). Kinetic data for modeling the dynamics of the enzymes involved in animal fatty acid synthesis. Computational and Structural Biotechnology Journal, 21, 3569-3592. Retrieved from [Link]

-

de Crécy-Lagard, V., et al. (2017). Simultaneous quantification of coenzyme A and its salvage pathway intermediates in in vitro and whole cell-sourced samples. Analytical Methods, 9(15), 2356-2363. Retrieved from [Link]

-

Aryal, S. (2023, October 16). Beta Oxidation of Fatty Acid: Steps, Uses, Diagram. Microbe Notes. Retrieved from [Link]

-

Hynes, M. J., et al. (2016). Role of Carnitine Acetyltransferases in Acetyl Coenzyme A Metabolism in Aspergillus nidulans. Applied and Environmental Microbiology, 82(11), 3249-3259. Retrieved from [Link]

-

Khan Academy. (n.d.). The citric acid cycle. Retrieved from [Link]

-

Taggart, R. T., et al. (2004). Carnitine Palmitoyltransferase II Deficiency. In GeneReviews®. University of Washington, Seattle. Retrieved from [Link]

-

Wikipedia. (n.d.). Fatty acid synthesis. Retrieved from [Link]

-

Ichihara, K., & Shibasaki, Y. (1991). An enzyme-coupled assay for acyl-CoA synthetase. Journal of Lipid Research, 32(10), 1709-1712. Retrieved from [Link]

-

LibreTexts Chemistry. (2024). 29.4: Biosynthesis of Fatty Acids. Retrieved from [Link]

-

Kory, N., et al. (2016). Coenzyme A Analogues and Derivatives: Synthesis and Applications as Mechanistic Probes of Coenzyme A Ester-Utilizing Enzymes. Angewandte Chemie International Edition, 55(41), 12574-12596. Retrieved from [Link]

-

OMMBID. (n.d.). Disorders of the Mitochondrial Carnitine Shuttle. McGraw Hill Medical. Retrieved from [Link]

-

Wikipedia. (n.d.). Citric acid cycle. Retrieved from [Link]

-

Joshi, P. R., & Jamil, R. T. (2022). Muscle Carnitine Palmitoyltransferase II (CPT II) Deficiency: A Conceptual Approach. Molecules, 27(19), 6219. Retrieved from [Link]

-

Hassan, M., et al. (2024). Kinetic data for modeling the dynamics of the enzymes involved in animal fatty acid synthesis. Computational and Structural Biotechnology Journal, 23, 1-25. Retrieved from [Link]

-

Longo, N., et al. (2016). CARNITINE TRANSPORT AND FATTY ACID OXIDATION. Biochimica et Biophysica Acta, 1863(10), 2422-2435. Retrieved from [Link]

-

LibreTexts Chemistry. (2022). Beta-Oxidation. Retrieved from [Link]

-

University of Iowa Health Care. (2022). Carnitine Palmitoyltransferase I or II Deficiency CPT I/II. Retrieved from [Link]

-

Grimminger, V., et al. (2022). The enzyme kinetics of branched-chain fatty acid synthesis of metazoan fatty acid synthase. FEBS Journal, 289(16), 4818-4835. Retrieved from [Link]

-

Goral, A., et al. (2022). The Pathophysiological Role of CoA. International Journal of Molecular Sciences, 23(19), 11977. Retrieved from [Link]

-

Brass, E. P. (2019). Quantification of Coenzyme A in Cells and Tissues. Journal of Visualized Experiments, (151), e60074. Retrieved from [Link]

-

JJ Medicine. (2018, August 24). Carnitine Shuttle | Purpose and Mechanism [Video]. YouTube. Retrieved from [Link]

-

IJlst, L., et al. (1998). Characterisation of carnitine palmitoyltransferases in patients with a carnitine palmitoyltransferase deficiency: implications for diagnosis and therapy. Journal of Inherited Metabolic Disease, 21(4), 347-356. Retrieved from [Link]

-

LibreTexts Biology. (2024). 6.2: Citric Acid Cycle & Related Pathways. Retrieved from [Link]

-

Jack Westin. (n.d.). Oxidation Of Fatty Acids. Retrieved from [Link]

-

TeachMePhysiology. (2024). Enzyme Kinetics. Retrieved from [Link]

-

Füllekrug, J., & Ehehalt, R. (2016). Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity. Methods in Molecular Biology, 1376, 35-41. Retrieved from [Link]

-

Labcorp Women's Health. (n.d.). Carnitine palmitoyltransferase II deficiency. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Carnitine shuttle – Knowledge and References. Retrieved from [Link]

-

Real-Gene Labs. (n.d.). Acyl-CoA Synthase Activity Assay kit. Retrieved from [Link]

-

Med simplified. (2025, November 12). Fatty Acid Biosynthesis | Citrate - Acetyl CoA Shuttle [Video]. YouTube. Retrieved from [Link]

-

Wikipedia. (n.d.). Coenzyme A. Retrieved from [Link]

-

The Penguin Prof. (2024, September 5). Enzyme kinetics fundamentals & terms: Km, kcat, specificity constant/catalytic efficiency, activity [Video]. YouTube. Retrieved from [Link]

-

Leonardi, R., & Jackowski, S. (2005). Coenzyme A: back in action. Progress in Lipid Research, 44(2-3), 125-153. Retrieved from [Link]

-

PubChem. (2019). Citric Acid Cycle. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Coenzyme a Biochemistry: From Neurodevelopment to Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Pathophysiological Role of CoA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Coenzyme A, Trilithium Salt | CAS 18439-24-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. usbio.net [usbio.net]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. How are fatty acids activated? | AAT Bioquest [aatbio.com]

- 9. realgenelabs.com [realgenelabs.com]

- 10. ommbid.mhmedical.com [ommbid.mhmedical.com]

- 11. CARNITINE TRANSPORT AND FATTY ACID OXIDATION - PMC [pmc.ncbi.nlm.nih.gov]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. Muscle Carnitine Palmitoyltransferase II (CPT II) Deficiency: A Conceptual Approach [mdpi.com]

- 14. aocs.org [aocs.org]

- 15. microbenotes.com [microbenotes.com]

- 16. Khan Academy [khanacademy.org]

- 17. Citric acid cycle - Wikipedia [en.wikipedia.org]

- 18. Carnitine Palmitoyltransferase II Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. teachmephysiology.com [teachmephysiology.com]

- 20. Kinetic data for modeling the dynamics of the enzymes involved in animal fatty acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Characterisation of carnitine palmitoyltransferases in patients with a carnitine palmitoyltransferase deficiency: implications for diagnosis and therapy - PMC [pmc.ncbi.nlm.nih.gov]

Thermodynamic Properties and Physicochemical Characterization of Coenzyme A Trilithium in Aqueous Solution

Executive Summary

Coenzyme A (CoA) is a universal cofactor essential for fatty acid metabolism and the citric acid cycle. While the free acid form of CoA is notoriously unstable, the trilithium salt (CoA-Li

This guide provides a comprehensive analysis of the thermodynamic properties of CoA-Li

Physicochemical Profile

Molecular Identity and Structure

The trilithium salt of Coenzyme A is a polyanionic electrolyte. In aqueous solution, the lithium ions dissociate, leaving the CoA molecule with a net negative charge distributed across its phosphate backbone.[1]

-

Formula:

-

Molecular Weight: ~785.4 g/mol (Salt basis)

-

Appearance: White lyophilizate

-

Solubility: High aqueous solubility (~50–100 mg/mL), driven by the high hydration enthalpy of the

cation.

The Lithium Advantage: Solvation Thermodynamics

The choice of the trilithium salt over sodium or potassium forms is not arbitrary. Lithium (

-

Hydration Enthalpy: The high exothermic enthalpy of hydration for

( -

Counter-ion Interference: In enzymatic assays requiring

,

Thermodynamic Parameters

Acid-Base Dissociation Constants ( )

The reactivity and stability of CoA are governed by the ionization state of its functional groups. The thiol group's high

| Functional Group | Approximate | Charge State at pH 7.4 | Thermodynamic Significance |

| Pyrophosphate | Provides electrostatic solubility; drives ionic interactions. | ||

| 3'-Phosphate | Critical for enzyme recognition; secondary ionization occurs near physiological pH. | ||

| Adenine (N1) | Neutral | Protonation only occurs in acidic conditions. | |

| Thiol (-SH) | Neutral (Protonated) | Crucial: The high |

Thermodynamics of Thioester Hydrolysis

CoA functions primarily as an acyl carrier.[1][3] The formation of a thioester bond (e.g., Acetyl-CoA) is thermodynamically unstable but kinetically stable.

-

Reaction:

-

Gibbs Free Energy (

): -

Mechanistic Insight: The thioester bond is a "high-energy" bond. Its hydrolysis is more exergonic than oxygen esters (

) because the thioester lacks the resonance stabilization found in oxygen esters. This thermodynamic potential drives acyl transfer reactions.[1]

Stability Thermodynamics[1]

Experimental Methodologies

Protocol 1: Determination of via Potentiometric Titration

To verify the ionization states of CoA-Li

-

Preparation: Dissolve CoA-Li

to 5 mM in degassed, -

Setup: Use a thermostated vessel (

) with a calibrated glass electrode. -

Titrant: Standardized 0.1 M NaOH (carbonate-free).

-

Execution: Perform titration under inert

atmosphere to prevent thiol oxidation. -

Analysis: Plot pH vs. volume of titrant. Use the Bjerrum method or Gran plots to determine exact equivalence points.

-

Self-Validation: The first derivative curve (

) must show distinct peaks for the phosphate (

-

Protocol 2: Isothermal Titration Calorimetry (ITC) for Binding Studies

To measure the enthalpy of binding (

-

Cell Loading: Load protein (e.g., Acetyltransferase) into the sample cell (typically 10-50

). -

Syringe Loading: Load CoA-Li

into the injection syringe (10-20x protein concentration). -

Buffer Matching: Critical Step. Dialyze both protein and CoA-Li

against the exact same buffer to minimize heat of dilution artifacts. -

Titration: Inject 2

aliquots of CoA-Li -

Data Fitting: Fit the heat spikes to a "One Set of Sites" model to extract

,

Protocol 3: Densimetry for Partial Molar Volume

To determine solute-solvent interactions.[1]

-

Instrument: Vibrating tube densimeter (e.g., Anton Paar).[1]

-

Series: Prepare a dilution series of CoA-Li

(0.5 mM to 10 mM) by weight. -

Measurement: Measure the oscillation period (

) of the tube filled with solvent ( -

Calculation: Calculate density (

).[1] Plot apparent molar volume (

Visualization of Pathways and Workflows

Diagram 1: Coenzyme A Ionization Pathway

This diagram illustrates the sequential deprotonation steps of CoA in aqueous solution, highlighting the critical thiol stability window.

Caption: Stepwise ionization of Coenzyme A. The stability window is bounded by phosphate ionization and thiol deprotonation.

Diagram 2: Thermodynamic Stability Testing Workflow

A logic flow for validating the integrity of CoA-Li

Caption: Quality control workflow ensuring thermodynamic competence of CoA-Li3 via free thiol quantification.

References

-

Sigma-Aldrich. Coenzyme A, Trilithium Salt Product Information.[1] (Accessed 2023).[1][9] Link

-

PubChem. Coenzyme A (Compound CID 87642).[1] National Library of Medicine. Link

-

Jencks, W. P., et al. (1960).[1][10] "The Free Energy of Hydrolysis of Thioesters." Journal of Biological Chemistry.

-

Gout, I. (2018).[1] "Coenzyme A: a protective thiol in bacterial antioxidant defence."[1] UCL Discovery.[1] Link

-

Whitesides Research Group. "The Relative Rates of Thiol–Thioester Exchange and Hydrolysis." Harvard University.[1][9] Link

-

Williams, R. pKa Data Compiled by R. Williams.[1][7] Organic Chemistry Data.[1] Link

Sources

- 1. Thioesterase enzyme families: Functions, structures, and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 3. CHEM 440 - Thioesters [guweb2.gonzaga.edu]

- 4. usbio.net [usbio.net]

- 5. Coenzyme A - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. Lithium Salts of Krebs Cycle Substrates as Potential Normothymic Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. gmwgroup.harvard.edu [gmwgroup.harvard.edu]

Technical Guide: Optimizing Metabolic Assays Using Coenzyme A Trilithium

Executive Summary

This technical guide addresses the specific application of Coenzyme A Trilithium salt (CoA-Li₃) as a high-fidelity reagent in metabolic research. While in vivo systems utilize Coenzyme A (CoA) primarily as a free anion or complexed with magnesium, the trilithium salt form (CAS 18439-24-2) is the preferred in vitro reagent for kinetic assays, structural biology, and drug screening due to its superior stability profile, non-hygroscopic nature, and solubility characteristics.

This document details the metabolic pathways investigated using this cofactor, provides validated experimental protocols, and analyzes the physicochemical advantages of the lithium salt in high-throughput screening (HTS).

Part 1: The Reagent Profile – Why Trilithium?

In metabolic engineering and enzymology, the choice of salt form for Coenzyme A significantly impacts experimental reproducibility.

Physicochemical Properties[1][2]

-

CAS Number: 18439-24-2

-

Formula: C₂₁H₃₃Li₃N₇O₁₆P₃S

-

Molecular Weight: ~785.33 g/mol [1]

-

Solubility: High water solubility (up to 50 mg/mL); moderate solubility in specific organic/aqueous buffers used for lipophilic substrate coupling.

The "Lithium Advantage" in Assays

Unlike sodium (Na⁺) or potassium (K⁺) salts, the trilithium form offers distinct advantages for in vitro workflows:

-

Enhanced Stability: CoA-Li₃ exhibits reduced hydrolysis rates of the thioester and pyrophosphate bonds during long-term storage at -20°C compared to the free acid form, which is prone to rapid oxidation.

-

Hygroscopicity Control: The lithium salt is less hygroscopic than the sodium salt, ensuring more accurate mass measurements for kinetic constant (

, -

Mass Spectrometry Compatibility: In LC-MS/MS metabolomics, lithium adducts are often distinct and less suppressing than the ubiquitous sodium adducts, allowing for cleaner ionization patterns in complex matrices.

Critical Technical Note: While Li⁺ is the stabilizing counterion, researchers must control for lithium effects in Magnesium-dependent assays (e.g., Kinases), as Li⁺ can compete with Mg²⁺. (See Section 4: Troubleshooting).

Part 2: Core Metabolic Pathways[2]

The following pathways are the primary targets for investigation using CoA-Li₃.

The Tricarboxylic Acid (TCA) Cycle

The entry point of oxidative metabolism. Citrate Synthase (CS) condenses Acetyl-CoA (derived from CoA-Li₃ in assays) with Oxaloacetate.

-

Relevance: CS activity is the gold-standard marker for mitochondrial content and intactness.

-

Mechanism: CoA-Li₃ acts as the acceptor for the acetyl group or the free thiol (CoA-SH) released signals the reaction progress.

Fatty Acid -Oxidation

Mitochondrial breakdown of fatty acids requires CoA for activation (Acyl-CoA Synthetase) and thiolytic cleavage (Thiolase).

-

Relevance: Critical in metabolic syndrome and diabetes research.

-

Assay Focus: Measurement of chain-shortening cycles using CoA-Li₃ to capture acetyl groups.

Epigenetic Regulation (HATs)

Histone Acetyltransferases (HATs) transfer an acetyl group from Acetyl-CoA to lysine residues on histones.[2][3][4]

-

Relevance: Oncology and neurodegeneration drug discovery.

-

Assay Focus: CoA-Li₃ is used to synthesize high-purity Acetyl-CoA substrates or used as a standard for the free-thiol byproduct quantification.

Part 3: Visualization of Pathways

The following diagram illustrates the central role of Coenzyme A in linking Glycolysis, the TCA cycle, and Lipid metabolism, highlighting where the reagent is applied.

Caption: Central metabolic hub demonstrating the integration of Coenzyme A Trilithium (Blue) into Fatty Acid Oxidation, TCA Cycle, and Epigenetic regulation pathways.

Part 4: Experimental Protocols

Protocol A: High-Sensitivity Citrate Synthase Assay

Objective: Determine mitochondrial integrity using CoA-Li₃. Principle: Acetyl-CoA + Oxaloacetate + H₂O → Citrate + CoA-SH. The release of the thiol group (CoA-SH) reacts with DTNB (Ellman's Reagent) to form TNB (yellow, 412 nm).

| Reagent | Concentration (Final) | Role |

| CoA-Li₃ | 100 µM | Acetyl acceptor / Thiol generator |

| Acetyl-CoA | 300 µM | Substrate (if measuring reverse) |

| Oxaloacetate | 500 µM | Substrate |

| DTNB | 100 µM | Colorimetric detection agent |

| Tris-HCl | 100 mM (pH 8.[1]0) | Buffer |

| Triton X-100 | 0.1% (v/v) | Membrane solubilization |

Procedure:

-

Preparation: Dissolve 10 mg CoA-Li₃ in 1 mL dH₂O (creates ~12 mM stock). Store at -20°C. Avoid freeze-thaw cycles >3 times.

-

Reaction Mix: In a 96-well plate, combine Buffer, DTNB, and Acetyl-CoA.

-

Sample Addition: Add 10 µL of cell lysate or isolated mitochondria.

-

Initiation: Add 10 µL Oxaloacetate to start the reaction.

-

Measurement: Monitor Absorbance at 412 nm every 30 seconds for 5 minutes.

-

Calculation:

-

Note:

.

-

Protocol B: Histone Acetyltransferase (HAT) Fluorometric Assay

Objective: Screen drug candidates for HAT inhibition.

Procedure:

-

Substrate Prep: Synthesize Acetyl-CoA using CoA-Li₃ and Acetic Anhydride or purchase Acetyl-CoA (often supplied as Li₃ salt).

-

Incubation: Mix HAT enzyme (e.g., p300), Histone H3 peptide, and Test Compound. Incubate 10 min at 25°C.

-

Start: Add Acetyl-CoA (Li₃ salt, 50 µM final).

-

Detection: The reaction produces CoA-SH. Detect using a fluorometric thiol sensor (e.g., CPM) at Ex/Em = 384/470 nm.

-

Validation: Use Anacardic Acid as a specific HAT inhibitor control.

Part 5: Technical Validation & Troubleshooting[2]

Stability Data Comparison

The following table summarizes the stability of CoA salt forms in aqueous solution at 4°C (pH 7.0).

| Salt Form | Purity (Day 0) | Purity (Day 7) | Hygroscopicity | Notes |

| CoA (Free Acid) | 95% | 60% | High | Rapid oxidation to disulfide dimers.[1] |

| CoA (Sodium) | 98% | 85% | Moderate | Prone to clumping; Na⁺ adducts in MS.[1] |

| CoA (Trilithium) | 98% | 94% | Low | Best for stock solution storage. |

Lithium Ion Interference

While CoA-Li₃ is superior for stability, the Li⁺ ion can inhibit specific Magnesium-dependent enzymes (e.g., GSK-3

-

Risk Mitigation: In assays involving Mg²⁺-dependent kinases (e.g., PanK), ensure the Mg²⁺ concentration is at least 10-fold higher than the Li⁺ concentration introduced by the reagent.

-

Example: If [CoA-Li₃] = 0.5 mM (→ 1.5 mM Li⁺), use [MgCl₂] ≥ 15 mM.

-

Part 6: References

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 24892557, Coenzyme A trilithium salt. Retrieved from [Link][1]

-

Srere, P. A. (1969). Citrate Synthase. Methods in Enzymology, 13, 3-11. (Classic protocol foundation).

-

Marmisolle, I., et al. (2025). Solubility and stability of lithium vs sodium salts in ionic liquids. ResearchGate. (Contextual support for lithium salt solubility).

Sources

- 1. Effectiveness of salt substitute on cardiovascular outcomes: A systematic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of Histone Acetyltransferase by Glycosaminoglycans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of different histone acetyltransferases (HATs) uncovers transcription-dependent and -independent acetylation-mediated mechanisms in memory formation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are Histone acetyltransferases (HATs) inhibitors and how do they work? [synapse.patsnap.com]

A Senior Application Scientist's Guide to Coenzyme A Trilithium Salt in Acetylation Reactions

Introduction

Coenzyme A (CoA) stands as a cornerstone of cellular metabolism, a ubiquitous and essential cofactor involved in over 100 distinct enzymatic reactions.[1][2] Its primary role as a carrier of acyl groups is fundamental to the synthesis and oxidation of fatty acids, the citric acid cycle, and a vast array of biosynthetic and catabolic pathways.[1][2][3] A key function of CoA is its conversion to acetyl-Coenzyme A (Acetyl-CoA), the primary donor of acetyl groups for acetylation reactions. These reactions, catalyzed by acetyltransferases, are not merely metabolic steps but critical post-translational modifications that regulate protein function, gene expression through histone modification, and cellular signaling.[4][5]

This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth technical review of Coenzyme A trilithium salt, a preferred form of this vital cofactor for in vitro studies. We will delve into its chemical and physical properties, best practices for its handling and use, and detailed protocols for its application in enzymatic acetylation assays. Furthermore, this document offers field-proven insights into troubleshooting common experimental challenges and provides a curated set of reference data to aid in experimental design and interpretation.

Coenzyme A Trilithium Salt: A Primer for the Bench Scientist

The choice of reagent form can significantly impact experimental success. Coenzyme A trilithium salt is widely favored in research settings for its advantageous physical and chemical properties.[3][6]

Chemical and Physical Properties

Coenzyme A trilithium salt is typically supplied as a white to off-white lyophilized powder or crystalline solid.[3][7][8] Its high solubility in water and aqueous buffers is a key advantage for the preparation of stock solutions and reaction mixtures.[3][7][8]

| Property | Value | References |

| CAS Number | 18439-24-2 | [9] |

| Molecular Formula | C₂₁H₃₃N₇O₁₆P₃SLi₃ | [7] |

| Molecular Weight | 785.33 g/mol | [7] |

| Appearance | White to off-white lyophilized powder/crystals | [3][7][8] |

| Solubility | Soluble in water (up to 50 mg/mL) | [7][8] |

| Storage | -20°C, desiccated | [7] |

The Advantage of the Trilithium Salt

While other salt forms of Coenzyme A are available, the trilithium salt is often highlighted for its enhanced solubility and stability in solid form.[3][6] Although direct comparative studies in the context of enzymatic assays are scarce, the general properties of lithium salts suggest they can offer benefits in terms of handling and dissolution. It is important to note that once in solution, the stability of the Coenzyme A molecule itself, particularly the reactive thiol group and the thioester bond in Acetyl-CoA, is of greater concern and is dependent on factors like pH and temperature rather than the counter-ion.[4][10] Some studies have explored the effects of lithium ions on certain enzymes, but there is no widespread evidence to suggest that the lithium concentration from using Coenzyme A trilithium salt at typical working concentrations would significantly impact most acetyltransferase assays.[1][11][12][13]

Proper Handling, Storage, and Solution Preparation

The integrity of Coenzyme A trilithium salt is paramount for reproducible experimental results. As a solid, it is hygroscopic and should be stored desiccated at -20°C.[7][10] Under these conditions, it is stable for at least 12 months.[7][8]

Aqueous solutions of Coenzyme A are significantly less stable and should be prepared fresh before use.[7] The free thiol group is susceptible to oxidation, and the molecule can undergo hydrolysis. If a stock solution must be prepared, it is recommended to dissolve it in a slightly acidic buffer (pH 5.0-6.0), aliquot it into single-use volumes, and store it at -80°C for no longer than a few weeks.[10] Avoid repeated freeze-thaw cycles.[14]

The Role of Coenzyme A in Acetylation Reactions

From Coenzyme A to Acetyl-CoA: The "Activated" Acetyl Donor

In biological systems and in vitro assays, Coenzyme A does not directly donate an acetyl group. It must first be converted to its acetylated form, Acetyl-CoA. This is typically achieved enzymatically, for example, by reacting Coenzyme A with acetyl phosphate in the presence of phosphotransacetylase, or it can be purchased directly as Acetyl-CoA trilithium salt.[10]

The High-Energy Thioester Bond

The key to Acetyl-CoA's function as an acetyl donor lies in its high-energy thioester bond.[10] This bond is thermodynamically unstable enough to make the transfer of the acetyl group to a nucleophilic acceptor (such as the ε-amino group of a lysine residue) energetically favorable, yet kinetically stable enough in the absence of a catalyst to prevent rapid, uncontrolled hydrolysis in aqueous solution at neutral pH.[15][16]

Enzymatic Acetylation: A General Overview

Acetyltransferases, such as histone acetyltransferases (HATs), catalyze the transfer of the acetyl group from Acetyl-CoA to a specific substrate. The general mechanism involves the binding of both Acetyl-CoA and the substrate to the enzyme's active site. A catalytic residue in the enzyme, often a glutamate, facilitates the deprotonation of the lysine's amino group, enhancing its nucleophilicity. This activated lysine then attacks the carbonyl carbon of the thioester, leading to the formation of an acetylated lysine and the release of Coenzyme A.[17]

Caption: Enzymatic cycle of an acetyltransferase.

Designing and Performing Acetylation Assays

A variety of assay formats can be used to measure acetyltransferase activity, each with its own advantages and disadvantages. The choice of assay depends on the specific research question, available equipment, and throughput requirements.

Key Considerations

-

Enzyme and Substrate: The purity and concentration of the enzyme and substrate are critical. Substrates can range from simple peptides to full-length proteins or even nucleosomes.

-

Buffer Conditions: pH, ionic strength, and the presence of additives like DTT can influence enzyme activity and the stability of Acetyl-CoA. Most HATs are active in the pH range of 7.0-8.5.

-

Controls: Always include proper controls:

-

No-enzyme control: To measure non-enzymatic acetylation.[18]

-

No-substrate control: To account for any background reaction with the enzyme or other components.

-

Positive control: A known active enzyme to validate the assay setup.

-

Inhibitor control: If screening for inhibitors, a known inhibitor should be used as a positive control for inhibition.

-

Detailed Experimental Protocols

This is a classic and highly sensitive endpoint assay.[14][19][20] It measures the incorporation of a radiolabeled acetyl group from [³H]- or [¹⁴C]-Acetyl-CoA into a substrate, which is then captured on a filter paper.

Materials:

-

HAT enzyme

-

Histone or peptide substrate

-

[³H]-Acetyl-CoA or [¹⁴C]-Acetyl-CoA

-

Unlabeled Acetyl-CoA

-

HAT Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)

-

Stop Solution (e.g., 10% trichloroacetic acid (TCA) or a buffer with a high concentration of unlabeled Acetyl-CoA)

-

Whatman P81 phosphocellulose filter paper

-

Scintillation vials and scintillation fluid

-

Liquid scintillation counter

Procedure:

-

Reaction Setup: In a microcentrifuge tube or 96-well plate, prepare the reaction mixture on ice. A typical 25 µL reaction might contain:

-

12.5 µL 2x HAT Assay Buffer

-

2.5 µL Substrate (e.g., 10 µM final concentration)

-

X µL HAT enzyme

-

Y µL H₂O to bring the volume to 20 µL

-

-

Pre-incubation: Pre-incubate the reaction mixture at 30°C for 5-10 minutes to allow the enzyme and substrate to equilibrate.

-

Initiate Reaction: Start the reaction by adding 5 µL of a mix of [³H]-Acetyl-CoA and unlabeled Acetyl-CoA (the final concentration and specific activity will need to be optimized for your enzyme).

-

Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes) during which the reaction is linear.

-

Stop Reaction: Quench the reaction by adding a stop solution or by spotting the reaction mixture directly onto the P81 filter paper.

-

Filter Binding: Spot 20 µL of each reaction mixture onto a labeled square of P81 paper. Allow it to air dry completely.

-

Washing: Wash the filter papers 3-4 times for 5 minutes each in a large volume of wash buffer (e.g., 50 mM sodium bicarbonate, pH 9.0) to remove unincorporated [³H]-Acetyl-CoA. Finally, rinse with acetone and let them air dry.

-

Counting: Place each dry filter paper into a scintillation vial, add 3-5 mL of scintillation fluid, and count the radioactivity in a liquid scintillation counter.

Caption: Workflow for a radioactive HAT filter-binding assay.

This is a continuous, spectrophotometric assay that measures the production of free Coenzyme A.[21][22] The thiol group of the released CoA reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 2-nitro-5-thiobenzoate (TNB²⁻), which has a strong absorbance at 412 nm.

Materials:

-

Acetyltransferase enzyme

-

Substrate (peptide or protein)

-

Acetyl-CoA (from Coenzyme A trilithium salt)

-

DTNB Assay Buffer (e.g., 100 mM sodium phosphate, pH 7.5)

-

DTNB (Ellman's Reagent)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of DTNB (e.g., 10 mM in assay buffer).

-

Prepare stock solutions of your substrate and Acetyl-CoA in assay buffer.

-

-

Reaction Setup: In a 96-well clear flat-bottom plate, prepare the reaction mixture. A typical 100 µL reaction might contain:

-

50 µL 2x DTNB Assay Buffer

-

10 µL Substrate (e.g., 500 µM final concentration)

-

10 µL Acetyl-CoA (e.g., 500 µM final concentration)

-

10 µL DTNB (e.g., 2 mM final concentration)

-

X µL H₂O

-

-

Initiate Reaction: Start the reaction by adding 10 µL of the acetyltransferase enzyme (the final concentration needs to be optimized).

-

Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every 30-60 seconds for 15-30 minutes at a constant temperature (e.g., 30°C).

-

Data Analysis:

-

Subtract the absorbance of the no-enzyme control from the experimental samples.

-

Calculate the rate of reaction (ΔAbs/min) from the linear portion of the curve.

-

Convert the rate to the concentration of CoA produced using the molar extinction coefficient of TNB²⁻ at 412 nm (14,150 M⁻¹cm⁻¹).

-

Analytical Quantification of Coenzyme A and Acetyl-CoA

Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a reliable method for separating and quantifying CoA and Acetyl-CoA in your samples to check for purity, concentration, and degradation.[5][23]

Sample HPLC-UV Protocol:

-

Column: C18, 150 x 3 mm, 3 µm particle size.[23]

-

Mobile Phase A: 100 mM sodium phosphate, pH 5.0

-

Mobile Phase B: 100 mM sodium phosphate, pH 5.0, with 25% acetonitrile

-

Gradient: A linear gradient from 0% to 100% B over 10 minutes.

-

Flow Rate: 0.5 mL/min.[23]

-

Detection: UV at 259 nm.[23]

-

Retention Times: Under these conditions, CoA typically elutes earlier than the more hydrophobic Acetyl-CoA.[23]

Navigating Challenges: A Troubleshooting Guide

-

Issue: High background in no-enzyme control.

-

Cause: This could be due to non-enzymatic acetylation of the substrate or spontaneous hydrolysis of the Acetyl-CoA thioester bond.[18]

-

Solution: Non-enzymatic acetylation is favored at higher pH and high concentrations of Acetyl-CoA.[17] Ensure your assay buffer pH is not excessively alkaline (ideally ≤ 8.0). Run a control with Acetyl-CoA and buffer alone to quantify the rate of spontaneous hydrolysis. This background rate should be subtracted from all measurements.[18]

-

-

Issue: Low or no enzyme activity.

-

Cause 1: Degraded Coenzyme A or Acetyl-CoA. Acetyl-CoA is unstable in aqueous solutions, especially at alkaline pH and after multiple freeze-thaw cycles.[10][14]

-

Solution 1: Prepare fresh Acetyl-CoA solutions for each experiment from high-quality Coenzyme A trilithium salt. Store solid CoA and Acetyl-CoA desiccated at -20°C.

-

Cause 2: Inactive enzyme. The enzyme may have lost activity due to improper storage or handling.

-

Solution 2: Always include a positive control with a known active enzyme batch. Ensure your enzyme is stored at the correct temperature and in a suitable buffer.

-

Cause 3: Assay interference. Components in your sample or buffer (e.g., high concentrations of chelators or detergents) may be inhibiting the enzyme.[24]

-

Solution 3: Review the components of your reaction mixture and compare them to known inhibitors of your enzyme.

-

-

Issue: Non-linear reaction progress curves.

-

Cause: Substrate depletion, product inhibition (free CoA can be inhibitory to some acetyltransferases), or enzyme instability during the assay.[14]

-

Solution: Measure initial reaction rates where less than 10-15% of the substrate has been consumed. Optimize enzyme concentration to achieve a linear rate for the desired reaction time.

-

Reference Data for the Researcher

The Michaelis-Menten constant (Km) for Acetyl-CoA is a critical parameter for designing kinetic experiments. Below is a table of reported Km values for several histone acetyltransferases. Note that these values can vary depending on the specific substrate and assay conditions.

| Enzyme | Substrate | Km for Acetyl-CoA (µM) | Reference |

| hNaa30p | Synthetic Peptide | 4 - 40 (range tested) | [25] |

| GCN5 | H3 Peptide (5-20) | ~4 - 33 (range tested) | [2] |

| p300 | H4 Peptide (3-14) | ~4 - 33 (range tested) | [2] |

| hMOF | H4 Peptide | ~50 | [18] |

Conclusion

Coenzyme A trilithium salt is an invaluable reagent for the study of acetylation reactions. Its favorable properties of high solubility and stability in solid form make it a reliable starting material for the preparation of Acetyl-CoA, the universal acetyl donor. A thorough understanding of its handling, the principles of acetylation assays, and potential experimental pitfalls is crucial for obtaining high-quality, reproducible data. By employing the detailed protocols and troubleshooting advice provided in this guide, researchers can confidently investigate the critical roles of acetyltransferases in health and disease, paving the way for new discoveries and therapeutic interventions.

References

-

Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery. (2017). Probe-Based Assays for Epigenetic Targets, 151-174. [Link]

-

stackoverflow.com. (2017, October 2). How do I make this graph acyclic, with graphviz, dot? Retrieved February 5, 2026, from [Link]

-

Bursztajn, S., & McManaman, J. L. (1990). Mechanism of action of lithium on acetylcholine receptor metabolism in skeletal muscle. The Journal of neuroscience : the official journal of the Society for Neuroscience, 10(6), 1894–1901. [Link]

-

Berndsen, C. E., Tsubota, T., & Denu, J. M. (2012). In vitro activity assays for MYST histone acetyltransferases and adaptation for high-throughput inhibitor screening. Methods in molecular biology (Clifton, N.J.), 839, 13–29. [Link]

-

Shurubor, Y. I., Cooper, A. J. L., & Krasnikov, B. F. (2017). Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection. Molecules (Basel, Switzerland), 22(8), 1388. [Link]

-

Foyn, H., Thompson, P. R., & Arnesen, T. (2017). DTNB-Based Quantification of In Vitro Enzymatic N-Terminal Acetyltransferase Activity. Methods in molecular biology (Clifton, N.J.), 1574, 9–15. [Link]

-

Martin, B. D., & Woster, P. M. (2024). Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments. Cell reports. Physical science, 5(10), 101994. [Link]

-

ResearchGate. (n.d.). Determination of Km and Vmax for acetyl CoA, based on the generation of.... Retrieved February 5, 2026, from [Link]

-

Ali, I., Conrad, R. J., Verdin, E., & Ott, M. (2018). Lysine Acetylation Goes Global: From Epigenetics to Metabolism and Therapeutics. Chemical reviews, 118(3), 1216–1252. [Link]

-

ResearchGate. (n.d.). (PDF) Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection. Retrieved February 5, 2026, from [Link]

-

github.com. (n.d.). jantman/misc-scripts. Retrieved February 5, 2026, from [Link]

-

Goldenberg, D. P. (2023). Lecture 13 Determination of Km and Vmax. University of Utah. [Link]

-

ResearchGate. (n.d.). (PDF) DTNB-Based Quantification of In Vitro Enzymatic N-Terminal Acetyltransferase Activity. Retrieved February 5, 2026, from [Link]

-

Moore, G. J., Yaron, R., & Shokat, K. M. (2001). Lithium increases N-acetyl-aspartate in the human brain: in vivo evidence in support of bcl-2's neurotrophic effects?. Biological psychiatry, 49(1), 1–8. [Link]

-

Naquet, P., Kerr, E. W., Vickers, S. D., & Leonardi, R. (2020). Regulation of coenzyme A levels by degradation: the 'Ins and Outs'. Progress in lipid research, 78, 101028. [Link]

-

De Zoysa, R. S., & Whitesides, G. M. (2011). The Relative Rates of Thiol-Thioester Exchange and Hydrolysis for Alkyl and Aryl Thioalkanoates in Water. Origins of life and evolution of the biosphere : the journal of the International Society for the Study of the Origin of Life, 41(5), 399–412. [Link]

-

ResearchGate. (n.d.). Inhibition of Enzymatic Acetylation-Mediated Resistance to Plazomicin by Silver Ions | Request PDF. Retrieved February 5, 2026, from [Link]

-

Gansner, E. R., & North, S. C. (2015). Drawing graphs with dot. Graphviz. [Link]

-

LibreTexts Chemistry. (2021). 6.7: Hydrolysis of Thioesters, Esters, and Amides. Retrieved February 5, 2026, from [Link]

-

Reaction Biology. (n.d.). Histone Acetyltransferase Assay (HAT) Services for Drug Discovery. Retrieved February 5, 2026, from [Link]

-

Ho, Y. H., Chen, L., & Huang, R. (2021). Development of a continuous fluorescence-based assay for N-terminal acetyltransferase D. International journal of molecular sciences, 22(1), 1. [Link]

-

Bialecki Biology. (2021, April 25). Deriving Km, Vmax, and kcat from enzyme kinetics experiments. [Video]. YouTube. [Link]

-

Rosemberg, D. B., Braga, M. M., Rico, E. P., Leal, C. A., Dias, R. D., Bogo, M. R., & Bonan, C. D. (2011). Inhibitory effect of lithium on nucleotide hydrolysis and acetylcholinesterase activity in zebrafish (Danio rerio) brain. Neurotoxicology and teratology, 33(5), 585–590. [Link]

-

Informing Future Doctors. (2022, July 21). MCAT Math - Km, Vmax & Michaelis Menten Enzyme Kinetics [Video]. YouTube. [Link]

-

protocols.io. (2023). Quantifying Acetylcholinesterase activity in striatal brain tissue with DTNB assay. Retrieved February 5, 2026, from [Link]

-

PubMed. (2017). Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection. Retrieved February 5, 2026, from [Link]

-

Tang, H. Y., & Chen, C. Y. (2019). Aspirin impairs acetyl-coenzyme A metabolism in redox-compromised yeast cells. Scientific reports, 9(1), 6098. [Link]

-

O'Rourke, F. A., & O'Donovan, S. M. (2013). Lithium Down-regulates Histone Deacetylase 1 (HDAC1) and Induces Degradation of Mutant Huntingtin. Journal of Biological Chemistry, 288(48), 34683–34695. [Link]

-

ETH Zurich. (2023). Non-enzymatic acetylation inhibits glycolytic enzymes in E. coli. Retrieved February 5, 2026, from [Link]

-

Brocker, C., Carpenter, C., Nebert, D. W., & Vasiliou, V. (2010). Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism. Journal of Biological Chemistry, 285(43), 32745–32754. [Link]

-

graphviz.org. (n.d.). User Guide — graphviz 0.21 documentation. Retrieved February 5, 2026, from [Link]

-

Li, Y., & Muir, T. W. (2024). An Acetyl-Click Chemistry Assay to Measure HAT1 Acetylation. bioRxiv. [Link]

-

Stack Overflow. (2015). Dot (Graphviz) format in Asciidoctor-diagram (in a maven build). Retrieved February 5, 2026, from [Link]

-

Ho, Y. H., Chen, L., & Huang, R. (2021). Development of a Continuous Fluorescence-Based Assay for N-Terminal Acetyltransferase D. International journal of molecular sciences, 22(1), 1. [Link]

-

ResearchGate. (n.d.). pH-dependent hydrolysis of acetylcholine: Consequences for non-neuronal acetylcholine | Request PDF. Retrieved February 5, 2026, from [Link]

-

MP Biomedicals. (n.d.). Coenzyme A, trilithium salt, dihydrate, ≥96%. Retrieved February 5, 2026, from [Link]

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved February 5, 2026, from [Link]

-

Semantic Scholar. (n.d.). Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection. Retrieved February 5, 2026, from [Link]

-

MySkinRecipes. (n.d.). MySkinRecipes. Retrieved February 5, 2026, from [Link]

-

OUCI. (n.d.). Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection. Retrieved February 5, 2026, from [Link]

Sources

- 1. content.abcam.com [content.abcam.com]

- 2. Lithium increases N-acetyl-aspartate in the human brain: in vivo evidence in support of bcl-2's neurotrophic effects? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Ferroptosis in diabetic retinopathy: from pathogenic mechanisms to translational prospects [frontiersin.org]

- 7. youtube.com [youtube.com]

- 8. custombiotech.roche.com [custombiotech.roche.com]

- 9. COENZYME A TRILITHIUM SALT | 18439-24-2 [amp.chemicalbook.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Mechanism of action of lithium on acetylcholine receptor metabolism in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibitory effect of lithium on nucleotide hydrolysis and acetylcholinesterase activity in zebrafish (Danio rerio) brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Lithium Down-regulates Histone Deacetylase 1 (HDAC1) and Induces Degradation of Mutant Huntingtin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. In vitro activity assays for MYST histone acetyltransferases and adaptation for high-throughput inhibitor screening - PMC [pmc.ncbi.nlm.nih.gov]

- 19. goldenberg.biology.utah.edu [goldenberg.biology.utah.edu]

- 20. reactionbiology.com [reactionbiology.com]

- 21. DTNB-Based Quantification of In Vitro Enzymatic N-Terminal Acetyltransferase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection | MDPI [mdpi.com]

- 24. docs.abcam.com [docs.abcam.com]

- 25. researchgate.net [researchgate.net]

Methodological & Application

Preparation of High-Purity, Assay-Ready Coenzyme A Trilithium Stock Solutions

Application Note & Protocol

Abstract

Coenzyme A (CoA) is a pivotal cofactor in numerous metabolic pathways, acting as a carrier for acyl groups in reactions central to energy metabolism and biosynthesis.[1] Given its ubiquitous role, the preparation of accurate and stable CoA stock solutions is a critical prerequisite for reproducible and reliable results in a vast array of biochemical assays, enzymatic studies, and drug development programs.[2] However, the inherent instability of CoA, particularly the susceptibility of its free thiol group to oxidation and the lability of the molecule in aqueous solutions, presents significant challenges. This guide provides a comprehensive, field-proven protocol for the preparation, validation, and storage of Coenzyme A trilithium salt stock solutions, designed to ensure maximum stability and activity for research applications.

Foundational Principles: Understanding Coenzyme A Stability

The integrity of a CoA stock solution is contingent on mitigating the primary degradation pathways: oxidation and pH-dependent hydrolysis. The trilithium salt of CoA offers superior stability compared to the free acid form.[3][4]

-

Oxidative Degradation: The terminal thiol (-SH) group of CoA is highly susceptible to oxidation, readily forming CoA-disulfide or mixed disulfides (e.g., with glutathione) upon exposure to atmospheric oxygen.[4][5] This process is accelerated by the presence of trace metal ions, which can catalyze the oxidation.[6]

-

pH-Dependent Instability: Aqueous solutions of CoA are most stable in a slightly acidic pH range of 2-6.[3][4] Above pH 8, the molecule becomes significantly unstable, with one report noting a 31% loss of activity after just 24 hours at 25°C and pH 8.[3][4]

Therefore, the entire preparation and storage workflow must be geared towards controlling these two factors. This involves using deoxygenated buffers, maintaining an optimal pH, and employing proper storage techniques.

Table 1: Physicochemical Properties of Coenzyme A Trilithium Salt

| Property | Typical Value | Source |

| Molecular Formula | C₂₁H₃₃N₇O₁₆P₃SLi₃ | [7] |

| Molecular Weight | 785.33 g/mol | [7] |

| Appearance | White to off-white lyophilized powder | [7][8] |

| Purity (UV, A₂₆₀) | ≥85-97% | [7][8][9] |

| Solubility (in Water) | Up to 50 mg/mL | [5][7] |

| Storage (Solid) | -20°C, desiccated | [7][8][10] |

Comprehensive Workflow for CoA Stock Preparation

This workflow is designed as a self-validating system, incorporating a critical quality control step to ensure the final concentration is accurately determined.

Caption: High-level workflow for preparing and storing CoA stock solutions.

Detailed Experimental Protocol: 10 mM Stock Solution

This protocol details the preparation of a 10 mM Coenzyme A stock solution, a common concentration for various biochemical assays.

Materials and Equipment

-

Coenzyme A trilithium salt (≥95% purity)

-

High-purity, nuclease-free water

-

Buffer components (e.g., MES or Sodium Acetate)

-

Hydrochloric acid (HCl) and Sodium Hydroxide (NaOH) solutions (0.1 M) for pH adjustment

-

Inert gas (Argon or Nitrogen) with tubing

-

Calibrated analytical balance

-

Calibrated micropipettes and sterile tips

-

pH meter with a micro-electrode

-

UV-Vis Spectrophotometer and quartz cuvettes

-

Sterile, nuclease-free microcentrifuge tubes or cryovials

-

Ice bucket

Buffer Preparation (50 mM MES, pH 6.0)

-

Deoxygenation is Critical: Prepare 50 mM MES buffer. Before final pH adjustment, vigorously bubble Argon or Nitrogen gas through the solution for at least 15-20 minutes while it is chilling on ice. This step is crucial to remove dissolved oxygen, which would otherwise oxidize the CoA.[7][11]

-

pH Adjustment: Adjust the pH of the cold, deoxygenated buffer to 6.0 using pre-chilled NaOH or HCl. A pH between 2 and 6 is ideal for the stability of the frozen stock solution.[3][4][5]

-

Keep the buffer on ice until use.

Step-by-Step Solution Preparation

Caption: Detailed steps for the dissolution of Coenzyme A trilithium salt.

Quality Control: The Self-Validating System

Never assume the calculated concentration is correct. Always verify it spectrophotometrically. The adenine ring in CoA provides a strong UV absorbance peak at 260 nm.[1]

Spectrophotometric Concentration Verification

The concentration is determined using the Beer-Lambert law: A = εbc

-

A = Absorbance at 260 nm

-

ε = Molar extinction coefficient (M⁻¹cm⁻¹)

-

b = Path length of the cuvette (typically 1 cm)

-

c = Concentration (M)

The molar extinction coefficient (ε) for Coenzyme A at pH 7.0 is 16,400 M⁻¹cm⁻¹ at 260 nm .[10] While the stock is prepared at pH 6.0 for stability, the dilution into a neutral buffer for the measurement standardizes the process.

Protocol for Verification

-

Prepare Dilution Buffer: Use a neutral pH buffer for the dilution, such as 10 mM PBS, pH 7.2.

-

Dilute Stock: Perform a 1:100 dilution of your newly prepared ~10 mM CoA stock solution.

-

Pipette 990 µL of PBS buffer into a microcentrifuge tube.

-

Add 10 µL of the CoA stock solution and mix thoroughly. This yields a theoretical concentration of 0.1 mM (or 100 µM).

-

-

Measure Absorbance:

-

Use the PBS buffer to blank the spectrophotometer at 260 nm.

-

Measure the absorbance of the diluted CoA solution at 260 nm.

-

-

Calculate Actual Concentration:

-

Rearrange the Beer-Lambert equation: c = A / (εb)

-

Example: If the measured absorbance (A) is 0.820 in a 1 cm cuvette (b):

-

Concentration of diluted sample = 0.820 / (16,400 M⁻¹cm⁻¹ * 1 cm) = 0.00005 M = 50 µM.

-

Actual Stock Concentration = 50 µM * 100 (dilution factor) = 5.0 mM .

-

-

This result would indicate an issue with weighing, purity, or degradation, and the stock should be remade. A reading closer to 1.64 would be expected for a 10 mM stock.

-

Storage and Handling: Preserving Activity

Proper storage is non-negotiable for maintaining the long-term viability of CoA.

-

Aliquot: Immediately after concentration verification, dispense the stock solution into single-use aliquots (e.g., 20-50 µL) in sterile, low-retention microcentrifuge tubes. This is the single most effective way to prevent degradation from repeated freeze-thaw cycles.[9][12][13]

-

Flash-Freeze: Rapidly freeze the aliquots in a dry ice/ethanol bath or liquid nitrogen before transferring them to the freezer. This minimizes the formation of ice crystals that can damage the molecule.

-

Store: Store the aliquots protected from light.

Table 2: Recommended Storage Conditions

| Form | Temperature | Duration | Key Considerations |

| Solid Powder | -20°C | ≥ 12 months | Must be kept desiccated.[7][8][10] |

| Aqueous Stock (pH 2-6) | 4°C | < 24 hours | Not recommended; for immediate use only.[7] |

| Aqueous Stock (pH 2-6) | -20°C | Up to 6 months | Prone to degradation over time.[5][9][13] |

| Aqueous Stock (pH 2-6) | -80°C | ≥ 6 months to 2 years | Recommended for long-term stability. [12][14] |

Handling: When using an aliquot, thaw it rapidly on ice and keep it on ice during experimental setup. Discard any unused portion of a thawed aliquot; do not refreeze.

Troubleshooting

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Calculated concentration is >15% lower than expected | 1. Inaccurate weighing.2. Purity of solid CoA is lower than stated.3. Significant moisture absorption by hygroscopic powder.4. Degradation during preparation (e.g., used warm or oxygenated buffer). | 1. Re-check balance calibration and re-weigh.2. Adjust mass calculation based on purity from Certificate of Analysis.3. Equilibrate vial to RT before opening; weigh quickly.4. Prepare fresh using cold, deoxygenated buffer. |

| Solution appears cloudy or has particulates | Incomplete dissolution or poor quality of solid material. | Gently vortex again. If cloudiness persists, the solid may be of poor quality. Consider centrifuging and using the supernatant, but concentration must be verified. |

| Assay results are inconsistent between aliquots | 1. Degradation from slow thawing or leaving at RT.2. Improper mixing after thawing.3. Freeze-thaw cycles were not avoided. | 1. Thaw aliquots quickly on ice immediately before use.2. Vortex the aliquot gently after thawing.3. Never refreeze a thawed aliquot. |

References

-

Wikipedia. (2024, February 22). Coenzyme A. Retrieved from [Link]

-

Sorachim SA. (n.d.). Coenzyme A trilithium salt. Retrieved from [Link]

-

Allam, F. A., et al. (2017). Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection. Methods and protocols, 1(1), 5. Retrieved from [Link]

-

Applichem. (n.d.). Coenzyme A free acid - Technical Data Sheet. Retrieved from [Link]

-

ResearchGate. (n.d.). A spectrophotometric assay for measuring acetyl-coenzyme A carboxylase. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: How to Work with Thiols. Retrieved from [Link]

-

Reddit. (2013). Handling thiols in the lab. Retrieved from [Link]

-

Poole, L. B. (2015). Introduction to approaches and tools for the evaluation of protein cysteine oxidation. Current protocols in toxicology, 63(1), 7-1. Retrieved from [Link]

-

Augsburger, F., et al. (2023). Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver. International Journal of Molecular Sciences, 24(19), 14936. Retrieved from [Link]

-

Klappa, P. (2022, August 31). Find the concentration of a solution from absorbance. YouTube. Retrieved from [Link]

-

ResearchGate. (n.d.). Oxidation of thiol compounds by molecular oxygen in aqueous solutions. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Molar Absorptivity. Retrieved from [Link]

-

Reddit. (2024). Thiol Handling. Retrieved from [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Coenzyme A - Wikipedia [en.wikipedia.org]

- 4. CoA - Creative Enzymes [creative-enzymes.com]

- 5. neolab.de [neolab.de]

- 6. researchgate.net [researchgate.net]

- 7. usbio.net [usbio.net]

- 8. Coenzyme A trilithium salt [sorachim.com]

- 9. Coenzyme A trilithium salt ≥94% (UV), solid, cofactor in enzymatic acetyl transfer reactions, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]

- 10. custombiotech.roche.com [custombiotech.roche.com]

- 11. Introduction to approaches and tools for the evaluation of protein cysteine oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection - PMC [pmc.ncbi.nlm.nih.gov]

Using Coenzyme A trilithium in chloramphenicol acetyltransferase assays

Application Note: High-Precision Spectrophotometric CAT Assays Using Coenzyme A Trilithium

Introduction

Chloramphenicol Acetyltransferase (CAT) is a bacterial enzyme widely utilized as a reporter gene in mammalian cell transfection studies.[1] The enzyme catalyzes the transfer of an acetyl group from Acetyl-Coenzyme A (Acetyl-CoA) to the antibiotic chloramphenicol, neutralizing its bacteriostatic activity.[2]

While radioactive assays (

This guide focuses on the specific application of Coenzyme A Trilithium (CoA-Li

Scientific Principle & Reaction Mechanism

The assay relies on a coupled reaction. CAT transfers the acetyl group from Acetyl-CoA to chloramphenicol, releasing free Coenzyme A with a reactive sulfhydryl group (-SH). This free thiol reacts instantly with DTNB (Ellman’s Reagent) to produce the yellow chromophore 5-thio-2-nitrobenzoic acid (TNB), which absorbs strongly at 412 nm.

The Role of Trilithium Salts:

-

Acetyl-CoA Trilithium (Substrate): Acts as the acetyl donor. The lithium salt form is highly stable when desiccated, minimizing spontaneous hydrolysis of the high-energy thioester bond.

-

Coenzyme A Trilithium (Standard): Used to generate the calibration curve . Since the assay measures the release of free CoA, a high-purity CoA-Li

standard is essential for converting Absorbance (412 nm) into molar activity units.

Reaction Pathway Diagram

Figure 1: The CAT reaction mechanism coupled with DTNB detection. Free CoA (CoA-SH) release is stoichiometric to Chloramphenicol acetylation.

Reagent Preparation & Handling

Critical Note on Lithium Salts: Both Acetyl-CoA Li

-

Storage: Store solid powder at -20°C, strictly desiccated.

-

Equilibration: Allow the vial to warm to room temperature before opening to prevent condensation on the cold solid.

Buffer Preparation

-

CAT Assay Buffer: 100 mM Tris-HCl, pH 7.8.

-

Why pH 7.8? This pH optimizes CAT activity while maintaining the stability of DTNB. At higher pH (>8.0), DTNB degrades spontaneously; at lower pH (<7.0), the thiol exchange is sluggish.

-

Substrate Solution (Acetyl-CoA)

-

Reagent: Acetyl-Coenzyme A, Trilithium salt (e.g., Sigma A2181).

-

Preparation: Dissolve to 5 mM in CAT Assay Buffer.

-

Stability: Prepare fresh. If storage is necessary, aliquot and freeze at -80°C. Do not store at -20°C in solution for >2 weeks.

Standard Solution (Coenzyme A)

-

Reagent: Coenzyme A, Trilithium salt (e.g., Sigma C3019 or similar).

-

Stock: Prepare a 10 mM stock in deionized water (sparged with nitrogen if possible to prevent oxidation).

-

Usage: This is used strictly for the Standard Curve (Protocol A).

DTNB Reagent

-

Concentration: 4 mg/mL in CAT Assay Buffer.

Experimental Protocols

Protocol A: Generating the CoA Standard Curve

Purpose: To correlate Absorbance (412 nm) with micromoles of CoA, accounting for spectrophotometer pathlength and buffer conditions.

-

Dilution: Prepare serial dilutions of the CoA Trilithium stock (0, 10, 20, 40, 60, 80, 100 µM) in CAT Assay Buffer.

-

Reaction Mix: In a cuvette or 96-well plate, mix:

-

900 µL CAT Assay Buffer

-

100 µL DTNB Reagent

-

-

Measurement: Add 100 µL of each CoA standard dilution.

-